molecular formula C18H17N3OS B11942215 (1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone

(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B11942215
M. Wt: 323.4 g/mol
InChI Key: MGDONCFXSNOGFF-DEDYPNTBSA-N
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Description

(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenylethanone moiety with a thiazolyl hydrazone group, which imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of 1-phenylethanone with 4-(4-methoxyphenyl)-1,3-thiazol-2-yl hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The phenyl and thiazolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce hydrazines or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by forming a stable complex, thereby blocking a critical biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
  • (1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone
  • (1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Uniqueness

(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17N3OS/c1-13(14-6-4-3-5-7-14)20-21-18-19-17(12-23-18)15-8-10-16(22-2)11-9-15/h3-12H,1-2H3,(H,19,21)/b20-13+

InChI Key

MGDONCFXSNOGFF-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)OC)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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